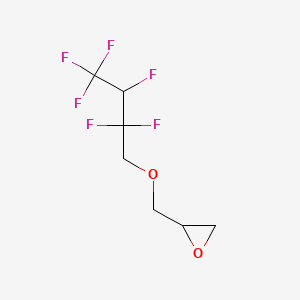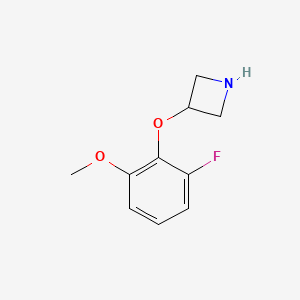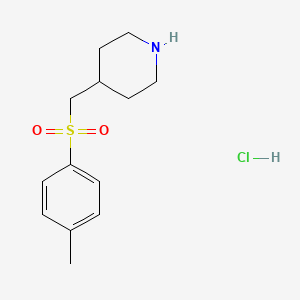
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)-, also known as (2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diyl diacetate, is an organic compound with the molecular formula C14H22O4 and a molecular weight of 254.3221 g/mol . This compound is characterized by its two acetate groups attached to a diene structure, making it a versatile molecule in various chemical reactions and applications.
準備方法
The synthesis of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- can be achieved through several synthetic routes. One common method involves the acetylation of 2,6-dimethyl-2,6-octadiene-1,8-diol using acetic anhydride in the presence of a catalyst such as pyridine . The reaction typically proceeds under mild conditions, with the diol being dissolved in an appropriate solvent like dichloromethane, and the acetic anhydride added dropwise. The mixture is then stirred at room temperature for several hours until the reaction is complete. The product is purified by standard techniques such as column chromatography.
化学反応の分析
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the diacetate groups back to hydroxyl groups using reducing agents such as lithium aluminum hydride.
Substitution: The acetate groups can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or sodium ethoxide.
Hydrolysis: The diacetate groups can be hydrolyzed to yield the parent diol using acidic or basic conditions.
科学的研究の応用
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including fragrances and pharmaceuticals.
Biology: This compound can be used in the study of enzyme-catalyzed reactions involving acetylation and deacetylation processes.
作用機序
The mechanism of action of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- involves its ability to undergo hydrolysis to release acetic acid and the corresponding diol. This hydrolysis can be catalyzed by enzymes such as esterases, which are present in various biological systems. The released diol can then participate in further biochemical reactions, depending on the specific context and application .
類似化合物との比較
2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- can be compared with other similar compounds such as:
10-Hydroxygeraniol: This compound has a similar diene structure but with hydroxyl groups instead of acetate groups.
(2E,6E)-2,6-Dimethylocta-2,6-diene-1,8-diol: This is the parent diol from which the diacetate is derived.
(2E,6Z)-2,6-Dimethylocta-2,6-diene-1,8-diol: This is a stereoisomer of the parent diol with different geometric configuration.
The uniqueness of 2,6-Octadiene-1,8-diol, 2,6-dimethyl-, diacetate, (E,E)- lies in its diacetate groups, which provide distinct reactivity and applications compared to its parent diol and other similar compounds.
特性
分子式 |
C14H26O6 |
|---|---|
分子量 |
290.35 g/mol |
IUPAC名 |
acetic acid;(2E,6E)-2,6-dimethylocta-2,6-diene-1,8-diol |
InChI |
InChI=1S/C10H18O2.2C2H4O2/c1-9(6-7-11)4-3-5-10(2)8-12;2*1-2(3)4/h5-6,11-12H,3-4,7-8H2,1-2H3;2*1H3,(H,3,4)/b9-6+,10-5+;; |
InChIキー |
VZPSYPCFZFSAQF-KVYBOMEPSA-N |
異性体SMILES |
C/C(=C\CO)/CC/C=C(\C)/CO.CC(=O)O.CC(=O)O |
正規SMILES |
CC(=CCO)CCC=C(C)CO.CC(=O)O.CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine](/img/structure/B12080969.png)
![2-[3-(4-Ethylphenyl)phenyl]ethan-1-amine](/img/structure/B12080972.png)

![1-[4-(Benzyloxy)-2-hydroxyphenyl]-3-phenylprop-2-en-1-one](/img/structure/B12080983.png)
![1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12080991.png)





![6-Fluoro-3-iodoimidazo[1,2-a]pyridine-8-carbonitrile](/img/structure/B12081036.png)

